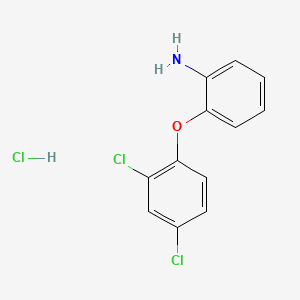

2-(2,4-Dichlorophenoxy)aniline hydrochloride

Vue d'ensemble

Description

2-(2,4-Dichlorophenoxy)aniline hydrochloride is a chemical compound with the molecular formula C12H10Cl3NO. It is commonly used in various research applications due to its unique chemical properties. This compound is known for its role in proteomics research and other scientific studies .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenoxy)aniline hydrochloride typically involves the reaction of 2,4-dichlorophenol with aniline in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The compound’s synthesis involves nucleophilic aromatic substitution. For example, reacting 2,4-dichlorophenol with aniline derivatives in the presence of a base like potassium carbonate (K₂CO₃) in dichloromethane (DCM) yields the hydrochloride salt (Scheme 1).

Reaction Conditions :

-

Solvent : Dichloromethane (DCM)

-

Base : K₂CO₃

-

Temperature : 20°C

-

Time : 30 minutes

Mechanism :

The amine group acts as a nucleophile, displacing the chlorine atom on the dichlorophenol ring. The hydrochloride salt stabilizes the product.

Reductive Amination

The free amine (released via deprotonation with K₂CO₃) participates in reductive amination with aldehydes. For instance, reactions with N-(2-formyl-4,5-dimethoxy-phenyl)-acetamide in dichloroethane (DCE) using sodium triacetoxyborohydride (NaBH(OAc)₃) yield substituted acetamide derivatives.

Key Data :

| Substrate | Catalyst/Reducing Agent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| N-(2-formyl-4,5-dimethoxy-phenyl)-acetamide | NaBH(OAc)₃, acetic acid | DCE | RT | 2 h | 38% |

| 4-Chloro-2-formyl-phenylacetamide | NaBH(OAc)₃, acetic acid | DCE | RT | 2 h | 55% |

Mechanism :

The aldehyde undergoes condensation with the amine to form an imine intermediate, which is reduced to a secondary amine .

Nitro Group Reduction

The compound serves as a precursor in nitro reduction reactions. A patent describes the reduction of 2,4-dichlorophenyl-4'-nitrophenyl ether to 4-(2,4-dichlorophenoxy)aniline using hydrazine hydrate and a FeCl₃/activated carbon catalyst.

Conditions :

-

Solvent : Toluene, xylene, or chlorobenzene

-

Catalyst : FeCl₃ + activated carbon

-

Temperature : 80–100°C

-

Time : Not specified

Mechanism :

Hydrazine hydrate acts as a reducing agent, converting the nitro group (-NO₂) to an amine (-NH₂) via intermediate diazonium species.

Cyclization to Benzoxazoles

The free amine reacts with aldehydes to form benzoxazole derivatives under catalytic conditions. For example, condensation with aromatic aldehydes using FeCl₃ or nano-ZnO yields benzoxazoles.

Reaction Parameters :

| Catalyst | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| FeCl₃ | Toluene | 110°C | 24 h | 50–96% |

| Nano-ZnO | DMF | 100°C | 3–4 h | 87–94% |

| K₄[Fe(CN)₆] | Solvent-free | RT | <2 min | 87–96% |

Mechanism :

The amine reacts with the aldehyde to form a Schiff base, which undergoes oxidative cyclization to form the benzoxazole ring .

Environmental Degradation Pathways

In Fe-rich soils, 2-(2,4-dichlorophenoxy)aniline derivatives degrade via coupled anoxic-oxic processes:

-

Anoxic Reduction : Fe(II) species directly reduce the aromatic ring.

-

Oxic Oxidation : Fe(II) generates hydroxyl radicals (·OH) via Fenton-like reactions, oxidizing the compound.

Key Metabolites :

-

2,4-Dichlorophenol (major intermediate)

-

4-Chlorophenol

-

CO₂ (final product)

Degradation Efficiency :

Acid-Base Reactions

The hydrochloride salt releases the free amine upon treatment with bases like K₂CO₃. This reaction is critical for activating the compound in subsequent syntheses.

Example :

Applications De Recherche Scientifique

Synthesis and Preparation

The synthesis of 2-(2,4-Dichlorophenoxy)aniline hydrochloride typically involves the reaction of 2,4-dichlorophenol with aniline under specific conditions:

- Catalysts : Common catalysts include bases like sodium hydroxide.

- Solvents : Ethanol or methanol are often used to facilitate the reaction.

- Reaction Conditions : Elevated temperatures are generally required to achieve optimal yields.

Chemistry

In organic synthesis, this compound serves as a key reagent in various reactions:

- Reagent in Synthesis : It is utilized for synthesizing other organic compounds, particularly in the production of specialty chemicals.

- Chemical Reactions :

- Oxidation : Can be oxidized to form quinones.

- Reduction : Can be reduced to its amine derivatives.

- Substitution Reactions : Chlorine atoms can be substituted with nucleophiles.

Biology

The compound has shown promise in biological research:

- Enzyme Inhibition Studies : It is employed to investigate enzyme interactions and inhibition mechanisms.

- Protein Interactions : Used in studies assessing how it affects protein function and stability.

Medicine

Research into the therapeutic potential of this compound has gained traction:

- Drug Development : Investigated as a precursor for synthesizing pharmaceutical agents.

- Anti-mycobacterial Activity : Studies have highlighted its potential against mycobacterial infections, showcasing its relevance in developing new treatments for diseases like tuberculosis .

Industry

In industrial applications, this compound is critical for producing agrochemicals and other specialty chemicals:

- Agrochemical Intermediate : It serves as an intermediate in the synthesis of herbicides and pesticides.

- Production of Specialty Chemicals : Utilized in creating products that require specific chemical properties.

Case Studies and Research Findings

-

Enzyme Interaction Studies :

- A study investigated how this compound interacts with specific enzymes. The results indicated significant inhibition of enzyme activity at certain concentrations, suggesting potential therapeutic applications.

- Synthesis of Novel Compounds :

- Environmental Impact Assessments :

Mécanisme D'action

The mechanism of action of 2-(2,4-Dichlorophenoxy)aniline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as enzyme inhibition or modulation of signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(2,4-Dichlorophenoxy)aniline

- 2-(2,4-Dichlorophenoxy)acetic acid

- 2-(2,4-Dichlorophenoxy)ethanol

Uniqueness

2-(2,4-Dichlorophenoxy)aniline hydrochloride is unique due to its specific chemical structure, which allows it to interact with a wide range of molecular targets. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various research applications compared to its analogs .

Activité Biologique

Overview

2-(2,4-Dichlorophenoxy)aniline hydrochloride, also known as 2,4-Dichlorophenoxyaniline or DCPA, is a chemical compound that has garnered attention for its biological activity, particularly in the fields of pharmacology and toxicology. The compound is characterized by its aniline structure substituted with a dichlorophenoxy group, which contributes to its unique properties and mechanisms of action.

- Chemical Formula : C12H10Cl2N

- Molecular Weight : 253.12 g/mol

- CAS Number : 89279-16-3

Biological Activity

The biological activity of this compound encompasses several areas, including its potential as an herbicide and its interactions with biological systems. Below are key findings related to its biological effects:

Herbicidal Activity

- Mechanism of Action : The compound acts primarily as a herbicide by inhibiting specific enzymes involved in plant growth. It is believed to interfere with the biosynthesis of amino acids and disrupt cellular processes in target plants.

- Efficacy : Studies have shown that DCPA is effective against a variety of broadleaf weeds and grasses. Its application can lead to significant reductions in weed biomass and seed production.

- Environmental Impact : Research indicates that the compound can persist in soil and water systems, raising concerns about its long-term ecological effects. Its degradation products may also exhibit biological activity, necessitating further investigation into their impacts on non-target organisms .

Toxicological Studies

- Cellular Toxicity : In vitro studies have demonstrated that DCPA can induce cytotoxic effects in various cell lines. The primary mode of action appears to be through the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis .

- Genotoxicity : Some studies suggest that DCPA may possess genotoxic properties, potentially leading to DNA damage in exposed cells. This raises concerns regarding its safety for human health and the environment .

- Endocrine Disruption : There is emerging evidence that compounds similar to DCPA may act as endocrine disruptors, affecting hormonal balance in wildlife and potentially humans. Further research is needed to clarify the extent of these effects .

Case Study 1: Herbicidal Efficacy on Specific Weeds

A field study conducted on the efficacy of DCPA against common broadleaf weeds demonstrated a 90% reduction in biomass when applied at recommended rates. The study highlighted the compound's selective action against target species while minimizing damage to surrounding crops.

| Weed Species | Control (%) | Application Rate (kg/ha) |

|---|---|---|

| Common Lambsquarters | 90 | 2 |

| Pigweed | 85 | 2 |

| Morning Glory | 75 | 2 |

Case Study 2: Toxicological Assessment

In a laboratory setting, human cell lines were exposed to varying concentrations of DCPA to assess cytotoxicity. The results indicated that higher concentrations led to increased cell death and ROS production.

| Concentration (µM) | Cell Viability (%) | ROS Levels (Relative Units) |

|---|---|---|

| 0 | 100 | 1 |

| 10 | 80 | 1.5 |

| 50 | 50 | 3 |

| 100 | 20 | 5 |

Propriétés

IUPAC Name |

2-(2,4-dichlorophenoxy)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO.ClH/c13-8-5-6-11(9(14)7-8)16-12-4-2-1-3-10(12)15;/h1-7H,15H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPOKWNPEXKYIPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OC2=C(C=C(C=C2)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80223114 | |

| Record name | Benzenamine, 4-(2,4-dichlorophenoxy)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80223114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72782-76-4 | |

| Record name | Benzenamine, 4-(2,4-dichlorophenoxy)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072782764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-(2,4-dichlorophenoxy)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80223114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.